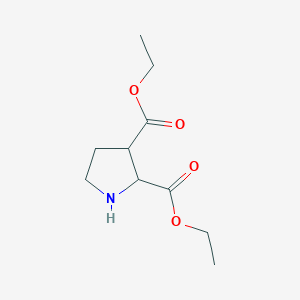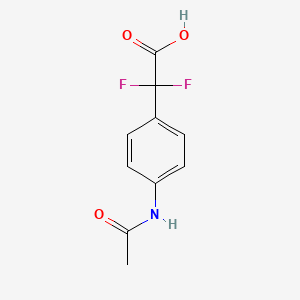![molecular formula C8H14F3NO3 B13597955 tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography is essential to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the trifluoromethyl group can produce a difluoromethyl derivative .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethylated carbamates on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and other biomolecules .
Medicine
Its unique chemical properties make it a valuable starting material for the synthesis of drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-ButylN-(2,3-dihydroxypropyl)carbamate
- tert-ButylN-hydroxycarbamate
- tert-Butyl(3-aminopropyl)carbamate
Uniqueness
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile compared to similar compounds.
Propriétés
Formule moléculaire |
C8H14F3NO3 |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1 |
Clé InChI |
NCSJLZBMIHPPLI-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](C(F)(F)F)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide hydrochloride](/img/structure/B13597890.png)

![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)



![4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid](/img/structure/B13597908.png)

![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)


